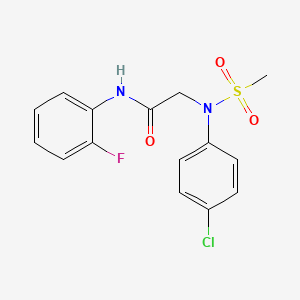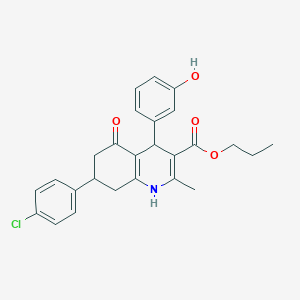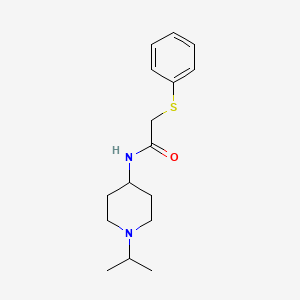
N~2~-(4-chlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(4-chlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CFM-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFM-2 belongs to the class of glycine transporter inhibitors, which are compounds that inhibit the uptake of glycine by cells.
作用机制
CFM-2 inhibits the uptake of glycine by cells, leading to an increase in the concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. The activation of NMDA receptors is essential for synaptic plasticity, learning, and memory. The increased concentration of glycine in the synaptic cleft enhances the activation of NMDA receptors, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
CFM-2 has been shown to enhance the activity of NMDA receptors, leading to enhanced synaptic plasticity, learning, and memory. CFM-2 has also been shown to have anxiolytic and antidepressant effects in preclinical studies. The compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival, differentiation, and plasticity.
实验室实验的优点和局限性
CFM-2 has several advantages for lab experiments. The compound is commercially available, and its synthesis method is well-established. CFM-2 has been extensively studied in preclinical models, and its pharmacokinetic and pharmacodynamic properties are well-characterized. However, CFM-2 has some limitations for lab experiments. The compound is not selective for glycine transporters, and it may also inhibit other transporters. CFM-2 has also been shown to have off-target effects, which may complicate the interpretation of experimental results.
未来方向
CFM-2 has several potential therapeutic applications, and several future directions for research can be identified. First, the selectivity of CFM-2 for glycine transporters can be improved by designing more selective compounds. Second, the therapeutic potential of CFM-2 can be investigated in various neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease. Third, the mechanisms underlying the anxiolytic and antidepressant effects of CFM-2 can be further investigated. Fourth, the safety and tolerability of CFM-2 can be evaluated in preclinical and clinical studies. Fifth, the potential of CFM-2 as a tool for studying the role of glycine transporters in neuronal function can be explored.
Conclusion:
CFM-2 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a potent inhibitor of glycine transporters, and its potential therapeutic applications have been investigated in several preclinical studies. CFM-2 has been shown to enhance the activity of NMDA receptors, leading to enhanced synaptic plasticity, learning, and memory. The compound has several advantages for lab experiments, but it also has some limitations. Several future directions for research can be identified, and further studies are needed to fully understand the therapeutic potential of CFM-2.
合成方法
The synthesis of CFM-2 involves the reaction of 2-fluorobenzylamine with 4-chlorophenyl isocyanate, followed by the reaction of the resulting intermediate with N-methylsulfonyl glycine. The final product is obtained after purification using column chromatography. The synthesis of CFM-2 has been reported in several scientific publications, and the compound is commercially available from various chemical suppliers.
科学研究应用
CFM-2 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Glycine is an important neurotransmitter that plays a crucial role in the regulation of neuronal activity. The inhibition of glycine transporters has been shown to increase the concentration of glycine in the synaptic cleft, leading to enhanced neurotransmission. CFM-2 has been shown to be a potent inhibitor of glycine transporters, and its potential therapeutic applications have been investigated in several preclinical studies.
属性
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S/c1-23(21,22)19(12-8-6-11(16)7-9-12)10-15(20)18-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQRPFIHSSCKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1F)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorophenyl)-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5131319.png)
![(4-(2-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)methanol](/img/structure/B5131325.png)

![{[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5131354.png)
![dimethyl 3,3'-[(9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)diimino]dipropanoate](/img/structure/B5131355.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclohexyl-4-piperidinecarboxamide](/img/structure/B5131371.png)

![2-[(4-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B5131383.png)
![2,4-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5131399.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide](/img/structure/B5131416.png)

![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5131427.png)